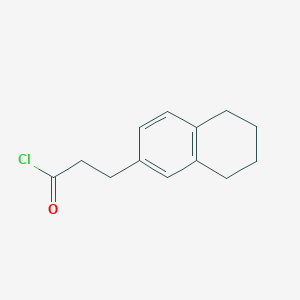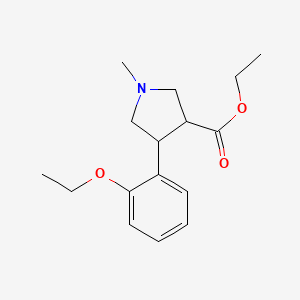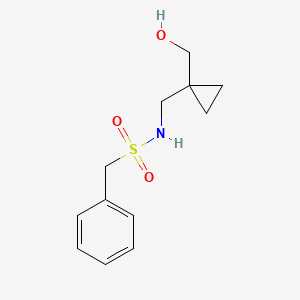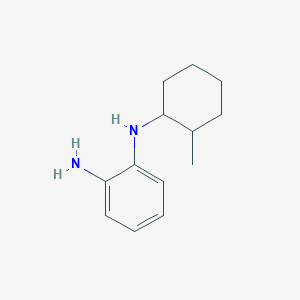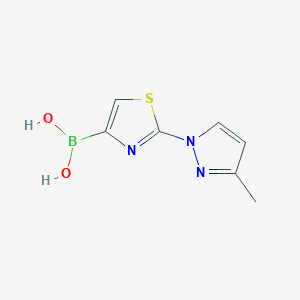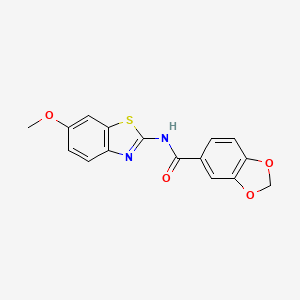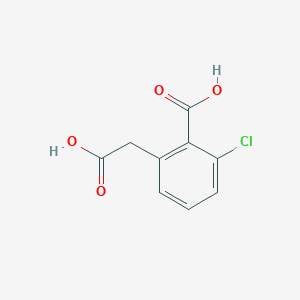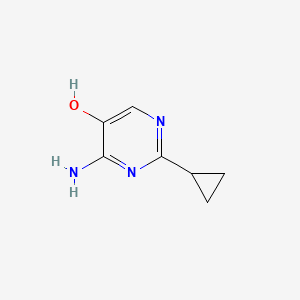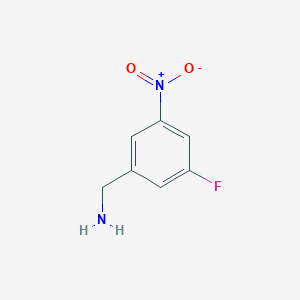
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine dihy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine dihydrochloride: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine dihydrochloride typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the thiazole ring or the methoxy group, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Diagnostics: It is used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as conductive polymers and sensors.
Agriculture: It is explored for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
類似化合物との比較
- (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine
- (4-Phenylthiazol-2-yl)methanamine
- (2-(4-Methyl-1,3-thiazol-2-yl)phenyl)methanamine
Uniqueness:
- Structural Differences: The presence of the methoxy group at the 4-position of the phenyl ring distinguishes (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine dihydrochloride from its analogs.
- Biological Activity: The specific substitution pattern imparts unique biological activities, such as enhanced antimicrobial properties or selective enzyme inhibition.
- Chemical Reactivity: The methoxy group influences the compound’s reactivity, making it suitable for specific chemical transformations that its analogs may not undergo efficiently.
特性
分子式 |
C11H14Cl2N2OS |
|---|---|
分子量 |
293.2 g/mol |
IUPAC名 |
[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2OS.2ClH/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11;;/h2-5,7H,6,12H2,1H3;2*1H |
InChIキー |
ORPIQQZJYJITFE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


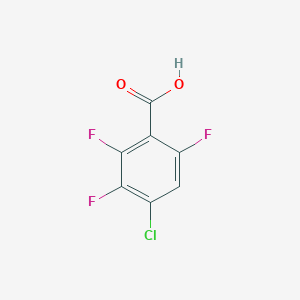
![1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14868959.png)
